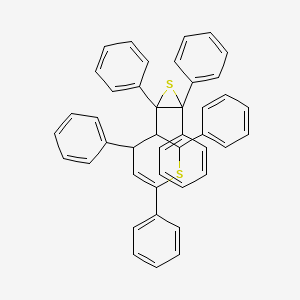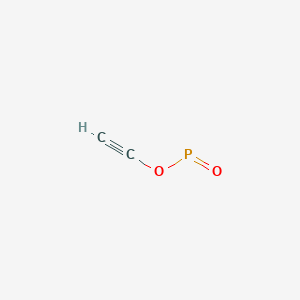
1-Phosphorosooxyethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phosphorosooxyethyne is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyne group and an oxygen atom
Preparation Methods
The synthesis of 1-phosphorosooxyethyne typically involves the reaction of phosphorus trichloride with acetylene in the presence of a base. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-Phosphorosooxyethyne undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phosphorosooxyethyne oxides.
Reduction: The reduction of this compound can lead to the formation of phosphorosooxyethyne hydrides.
Substitution: In this reaction, one of the atoms in the compound is replaced by another atom or group of atoms. Common reagents for substitution reactions include halogens and alkyl groups.
Addition: This reaction involves the addition of atoms or groups to the triple bond of the ethyne group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions include phosphorosooxyethyne oxides, hydrides, and substituted derivatives.
Scientific Research Applications
1-Phosphorosooxyethyne has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-phosphorosooxyethyne involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
1-Phosphorosooxyethyne can be compared with other similar compounds, such as:
Phosphorosooxyethane: This compound has a similar structure but with an ethane group instead of an ethyne group.
Phosphorosooxypropane: This compound contains a propane group and exhibits different chemical properties.
Phosphorosooxybutane: This compound has a butane group and is used in different applications.
The uniqueness of this compound lies in its ethyne group, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
919787-15-8 |
|---|---|
Molecular Formula |
C2HO2P |
Molecular Weight |
88.00 g/mol |
IUPAC Name |
1-phosphorosooxyethyne |
InChI |
InChI=1S/C2HO2P/c1-2-4-5-3/h1H |
InChI Key |
RLQJYKDLTTUDFR-UHFFFAOYSA-N |
Canonical SMILES |
C#COP=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



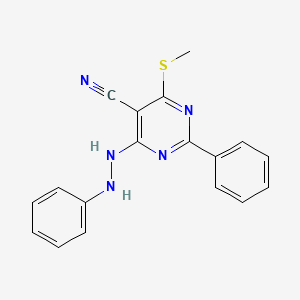

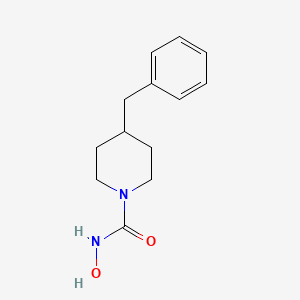
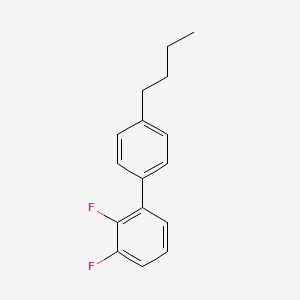

![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
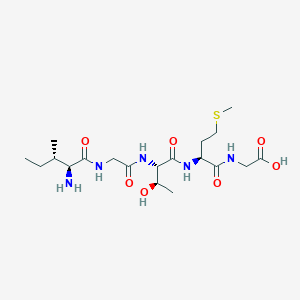

![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
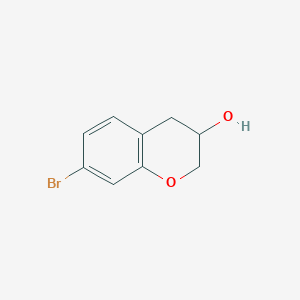
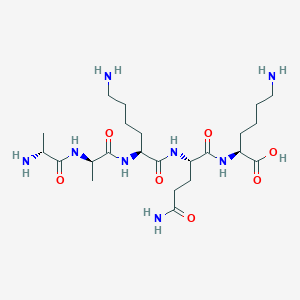
![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)
